2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Medicinal chemistry Lipophilicity Drug-likeness

2-Benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (molecular formula C26H18N4O, MW 402.45 g/mol) belongs to the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine class, a fused tetraheterocyclic scaffold constructed from furan, pyrimidine, and 1,2,4-triazole rings. The compound features phenyl substituents at the 8- and 9-positions and a benzyl group at the 2-position.

Molecular Formula C26H18N4O
Molecular Weight 402.4 g/mol
Cat. No. B4537160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular FormulaC26H18N4O
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C26H18N4O/c1-4-10-18(11-5-1)16-21-28-25-23-22(19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)31-26(23)27-17-30(25)29-21/h1-15,17H,16H2
InChIKeyVASMPNGGIQAVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine – Core Scaffold Identity and Research-Grade Procurement Profile


2-Benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (molecular formula C26H18N4O, MW 402.45 g/mol) belongs to the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine class, a fused tetraheterocyclic scaffold constructed from furan, pyrimidine, and 1,2,4-triazole rings. The compound features phenyl substituents at the 8- and 9-positions and a benzyl group at the 2-position. It is catalogued as a non-GLP research compound by multiple screening-library suppliers. The scaffold has attracted attention in medicinal chemistry due to its structural similarity to kinase inhibitor pharmacophores; the closest published analogs (compounds 8a–c in the 2021 VEGFR-2 study) demonstrated nanomolar VEGFR-2 inhibition [1]. A general synthetic route for 3-aryl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, compatible with benzyl-substituted variants, has been reported, yielding products with non-chromatographic purification [2].

Why 2-Benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Replaced by a Generic Furotriazolopyrimidine Analog


Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines are not a single interchangeable entity; the nature of the 2-substituent dictates the pharmacophoric profile. In the only published direct comparison within this scaffold, compounds 8a (2-(4-methoxyphenyl)), 8b (2-(3,4-dimethoxyphenyl)), and 8c (2-(2-thienyl)) exhibited VEGFR-2 IC50 values ranging from 38.72 ± 1.7 nM to >98 nM, a >2.5-fold span determined solely by the 2-aryl group [1]. The target compound carries a 2-benzyl substituent – a flexible methylene-linked phenyl ring that is absent from all comparator data in the primary literature. The benzyl group alters both electronic character (no direct conjugation with the triazole ring) and lipophilicity (calculated logP ≈ 5.74 ) relative to the directly attached aryl/heteroaryl analogs. Consequently, neither the VEGFR-2 IC50 values of 8a–c nor the physicochemical properties of methoxyphenyl or thienyl congeners can be assumed to hold for the 2-benzyl derivative. Procurement based on generic scaffold similarity without specifying the 2-benzyl substitution risks selecting a compound with uncharacterized – and potentially divergent – target engagement, solubility, and metabolic stability.

2-Benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilic Character Differentiates the 2-Benzyl Analog from the 2-Aryl VEGFR-2 Active Series 8a–c

The 2-benzyl substituent imparts substantially higher calculated lipophilicity compared to the directly attached 2-aryl congeners 8a–c. The target compound has a calculated logP of 5.74 and a polar surface area (PSA) of 39.16 Ų . In contrast, the 2-(4-methoxyphenyl) analog 8a (C26H18N4O2, MW 418.4) incorporates an oxygen atom that increases PSA and reduces logP (estimated ΔlogP ~ −0.8 to −1.2 units relative to the benzyl compound based on the methoxy contribution). The 2-(3,4-dimethoxyphenyl) analog 8b (C27H20N4O3, MW 448.5) further deviates with two methoxy groups. This logP difference places the 2-benzyl compound closer to the lipophilicity ceiling for oral drug-likeness (Rule of 5 logP ≤5), while the 8a–c series are marginally more compliant. For screening campaigns targeting intracellular or CNS-penetrant phenotypes, the higher logP of the benzyl derivative may translate to differentiated membrane permeability relative to the more polar methoxyphenyl series [1].

Medicinal chemistry Lipophilicity Drug-likeness

VEGFR-2 Inhibitory Activity of the Scaffold Class Provides a Baseline for SAR Exploration; the 2-Benzyl Substituent Remains Untested

The furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been validated as a VEGFR-2 inhibitor chemotype. In a systematic study, compound 8b (2-(3,4-dimethoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine) achieved an IC50 of 38.72 ± 1.7 nM against VEGFR-2, equipotent to the clinically used reference inhibitor sorafenib (IC50 = 41.24 nM). Compound 8a (2-(4-methoxyphenyl)) and 8c (2-(2-thienyl)) showed IC50 values in the range of 43.31–98.31 nM [1]. The target compound, bearing a 2-benzyl substituent, has not been tested in this assay. However, the >2.5-fold activity range among 8a–c demonstrates that the 2-position is a critical determinant of VEGFR-2 affinity. The benzyl group introduces a methylene spacer that breaks conjugation with the triazole ring, potentially altering the binding pose in the back pocket relative to the directly conjugated aryl systems of 8a–c. This structural divergence makes the 2-benzyl compound a high-value entry for SAR expansion, as it may access binding interactions not achievable with the existing 2-aryl series .

Kinase inhibition Angiogenesis VEGFR-2

Antiproliferative Activity Against HUVECs: Scaffold-Class Evidence with an Untested 2-Benzyl Node

The furotriazolopyrimidines 8a–c were evaluated for antiproliferative activity against human umbilical vein endothelial cells (HUVECs). Compound 8b demonstrated higher potency than sorafenib and induced cell cycle arrest at the G2/M phase, while 8c caused arrest at the G1 phase. All three analogs (8a–c) significantly inhibited HUVEC invasion and migration [1]. The 2-benzyl compound has not been tested in HUVEC or other cellular antiproliferation assays. The differential cell cycle arrest profiles of 8b and 8c indicate that the mechanism of growth inhibition is sensitive to the 2-substituent identity. The 2-benzyl group, with its flexible methylene linker, may yield a distinct cell cycle phenotype when tested, representing a gap in the current SAR landscape.

Antiproliferation HUVEC Cell cycle arrest

Research and Industrial Application Scenarios for 2-Benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine


VEGFR-2 Kinase Inhibitor SAR Expansion and Lead Optimization

The target compound serves as a structurally distinct probe for exploring the 2-position SAR of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine VEGFR-2 inhibitor series. The 2-benzyl group introduces an sp³ methylene spacer absent from all published active analogs 8a–c [1]. Medicinal chemistry teams can use this compound to test whether a flexible lipophilic substituent can access the DFG-out back pocket of VEGFR-2 in a binding mode not available to the directly conjugated 2-aryl series. The calculated logP of 5.74 also makes it a useful tool for evaluating the lipophilicity tolerance of VEGFR-2 inhibitors before committing to more complex synthetic modifications.

Physicochemical Probe for Membrane Permeability Screening Panels

With a calculated logP of 5.74 and PSA of 39.16 Ų [1], the compound occupies a distinct region of physicochemical space compared to the more polar 2-methoxyaryl furotriazolopyrimidines (estimated logP ≤5.0). It can be included as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens to benchmark the effect of the 2-benzyl group on passive diffusion. This is particularly relevant for programs where CNS penetration or intracellular target access is required, as the higher logP may favor blood-brain barrier permeation relative to the 8a–c series .

Scaffold-Hopping Reference for Furotriazolopyrimidine Chemical Biology Tool Development

The furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has demonstrated anti-angiogenic potential through VEGFR-2 inhibition and HUVEC antiproliferative effects [1]. The 2-benzyl derivative, as an unexplored member of this class, can serve as a negative control or inactive comparator in chemical biology experiments if it proves less potent than the 2-aryl series. Alternatively, if screening reveals activity against alternative kinases or non-kinase targets, it could become a starting point for a new chemotype within the broader furotriazolopyrimidine family. The availability of a robust synthetic route [2] ensures that additional quantities can be prepared efficiently for follow-up studies.

Quote Request

Request a Quote for 2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.